(S)-N-(Piperidin-3-yl)-2-methylpropanamide hydrochloride
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Overview
Description
(S)-N-(Piperidin-3-yl)-2-methylpropanamide hydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a 2-methylpropanamide group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s stability and solubility.
Preparation Methods
The synthesis of (S)-N-(Piperidin-3-yl)-2-methylpropanamide hydrochloride typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Amide Group: The 2-methylpropanamide group can be introduced through acylation reactions, where an acyl chloride or anhydride reacts with an amine.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
(S)-N-(Piperidin-3-yl)-2-methylpropanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-N-(Piperidin-3-yl)-2-methylpropanamide hydrochloride has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound may be used in studies involving receptor binding and enzyme inhibition, given its structural features.
Industry: It can be used in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (S)-N-(Piperidin-3-yl)-2-methylpropanamide hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperidine ring is known to interact with various biological targets, and the amide group can form hydrogen bonds, enhancing binding affinity.
Comparison with Similar Compounds
(S)-N-(Piperidin-3-yl)-2-methylpropanamide hydrochloride can be compared with other similar compounds, such as:
(S)-2-(Piperidin-3-yl)benzamide hydrochloride: This compound also contains a piperidine ring but has a benzamide group instead of a 2-methylpropanamide group.
(S)-Ethyl 2-(Piperidin-3-yl)acetate Hydrochloride: This compound has an ethyl ester group instead of an amide group.
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
2-methyl-N-[(3S)-piperidin-3-yl]propanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-7(2)9(12)11-8-4-3-5-10-6-8;/h7-8,10H,3-6H2,1-2H3,(H,11,12);1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOLJKMVPUGMOJ-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1CCCNC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)N[C@H]1CCCNC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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